molecular formula C14H20N8O3 B11080668 {1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol

{1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B11080668
M. Wt: 348.36 g/mol
InChI Key: FQCZNJCIFALHHT-UHFFFAOYSA-N
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Description

[1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL is a complex organic compound that features a triazine ring substituted with morpholine groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL typically involves multiple steps. One common method starts with the reaction of cyanuric chloride with morpholine in the presence of a base such as triethylamine. This reaction forms the 4,6-dimorpholino-1,3,5-triazine intermediate. The intermediate is then reacted with 1H-1,2,3-triazole-4-carbaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL can undergo several types of chemical reactions, including:

    Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases like triethylamine, solvents such as dioxane and water, and catalysts for specific transformations. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation or reduction reactions can modify the functional groups on the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL is used as a building block for synthesizing more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of [1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL involves its interaction with specific molecular targets. For instance, in anticancer applications, it inhibits the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to reduced cancer cell viability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL apart is its dual functionality, combining the properties of both the triazine and triazole rings

Properties

Molecular Formula

C14H20N8O3

Molecular Weight

348.36 g/mol

IUPAC Name

[1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)triazol-4-yl]methanol

InChI

InChI=1S/C14H20N8O3/c23-10-11-9-22(19-18-11)14-16-12(20-1-5-24-6-2-20)15-13(17-14)21-3-7-25-8-4-21/h9,23H,1-8,10H2

InChI Key

FQCZNJCIFALHHT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C=C(N=N3)CO)N4CCOCC4

Origin of Product

United States

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